



Application Note: Solid-Phase Extraction of Ceftiofur Thiolactone

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Compound of Interest		
Compound Name:	Ceftiofur Thiolactone	
Cat. No.:	B15126552	Get Quote

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections. Its metabolism in animals leads to the formation of several compounds, including the active metabolite desfuroylceftiofur, which can form a thiolactone intermediate. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. This application note details a robust solid-phase extraction (SPE) protocol for the clean-up and concentration of ceftiofur and its metabolites, with a focus on desfuroylceftiofur acetamide (DFCA), a stable derivative of the active metabolites, from biological matrices prior to chromatographic analysis.

The protocol described is a composite methodology derived from established procedures for ceftiofur analysis in various biological samples.[1][2][3][4] It employs a derivatization step to convert ceftiofur and its desfuroylceftiofur-related metabolites into the more stable DFCA, followed by a solid-phase extraction cleanup.[1][3][4][5][6] This approach allows for the comprehensive determination of all residues containing the intact beta-lactam ring.[6]

Experimental Protocol

This protocol is designed for the extraction of ceftiofur and its metabolites from plasma. Modifications may be necessary for other biological matrices such as milk or tissue homogenates.

Materials and Reagents:



- Oasis HLB SPE Cartridges (or equivalent C18 cartridges)[1][2]
- · Ceftiofur reference standard
- Dithioerythritol (DTE)
- Borate Buffer (pH 9)
- Iodoacetamide (IAA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Glacial Acetic Acid
- Formic Acid
- Water (HPLC grade)
- Nitrogen gas supply for evaporation
- Vortex mixer
- Centrifuge
- SPE manifold

Protocol Steps:

• Sample Pre-treatment and Derivatization: a. To 1.0 mL of the plasma sample in a centrifuge tube, add an appropriate internal standard. b. Add 7.0 mL of 0.4% dithioerythritol (DTE) in borate buffer (pH 9).[1] This step cleaves disulfide-bound metabolites, releasing desfuroylceftiofur. c. Vortex the mixture and incubate in a water bath at 50°C for 15 minutes. [1][4] d. Cool the sample to room temperature. e. Add 1.5 mL of iodoacetamide (IAA) solution to the sample.[1] This step derivatizes the reactive sulfhydryl group of desfuroylceftiofur to form the stable desfuroylceftiofur acetamide (DFCA). f. Vortex the sample to ensure complete mixing.



- Solid-Phase Extraction (SPE): a. Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out. b. Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. A low, consistent flow rate is recommended. c. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances. d. Drying: Dry the cartridge under a full vacuum for approximately 5 minutes to remove any remaining wash solvent. e. Elution: Elute the DFCA from the cartridge with 3 mL of methanol containing 5% glacial acetic acid.[1]
 Collect the eluate in a clean tube.
- Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40-50°C.[1] b. Reconstitute the dried residue in 200 μL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).[1] c. Vortex the reconstituted sample to ensure the analyte is fully dissolved. d. Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Data Presentation

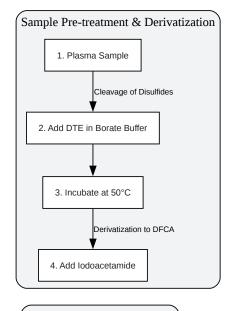
The following table summarizes the performance characteristics of similar SPE methods for ceftiofur and its metabolites reported in the literature.

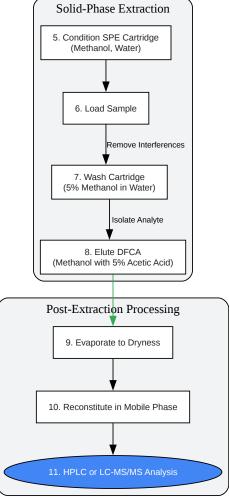


Paramete r	Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOQ	Referenc e
Ceftiofur & Metabolites	Plasma	Oasis HLB	HPLC-UV	95 - 104	0.1 μg/mL	[1]
Ceftiofur	Bovine Milk	Silica- anchored IL	HPLC- MS/MS	73.4 - 111.3	0.7 μg/L	[7][8]
Ceftiofur (as DFCA)	Porcine Feces	Oasis PRiME HLB	HPLC- MS/MS	Not Specified	30 ng/g	[2]
Ceftiofur	Bovine Milk	C18	LC-MS/MS	82.52 - 105.86	0.1 μg/kg	[3]
Ceftiofur Sodium	Food Samples	MISPE	HPLC-UV	> 91.9	0.0015 mg/L	[9]
Ceftiofur	Eel, Flatfish, Shrimp	Oasis HLB	LC-MS/MS	80.6 - 105	0.002 mg/kg	[4]

Diagrams







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